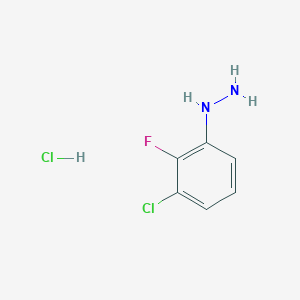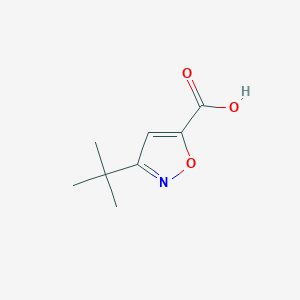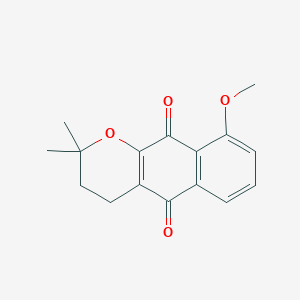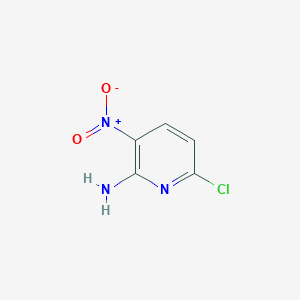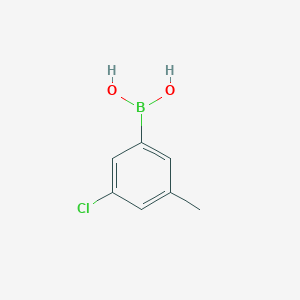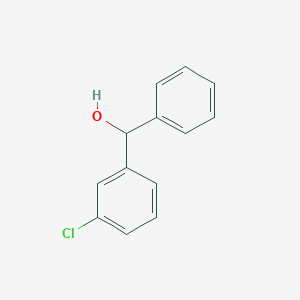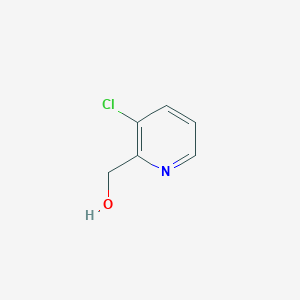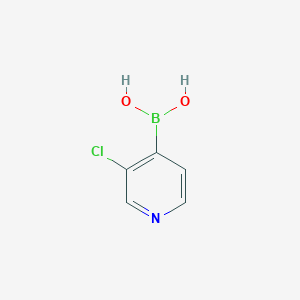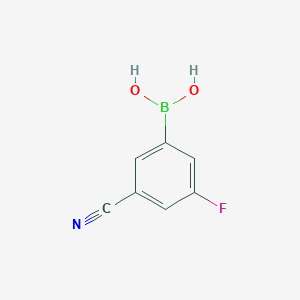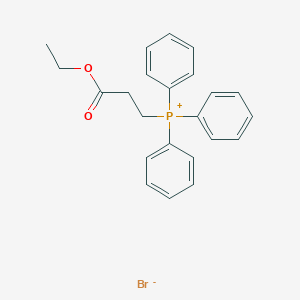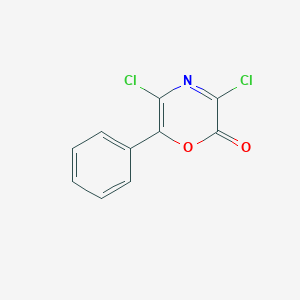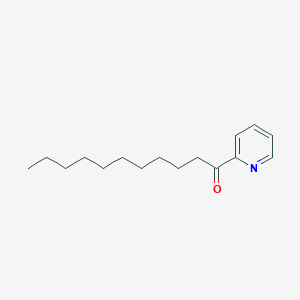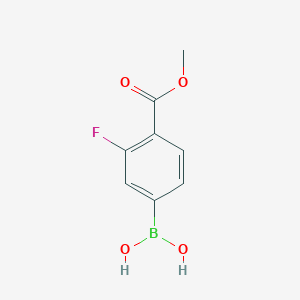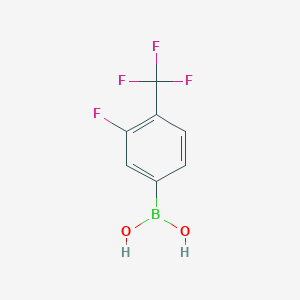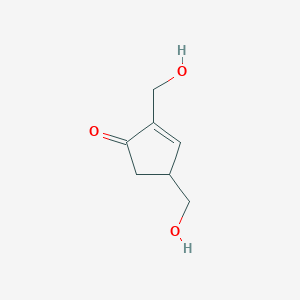
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one, also known as BHMC, is a cyclic compound that has gained attention in the scientific community due to its potential applications in various fields. BHMC has been synthesized through different methods and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is not fully understood. However, it is believed that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one exerts its effects through the modulation of various signaling pathways in cells. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to inhibit the activity of enzymes such as acetylcholinesterase and cyclooxygenase, which are involved in inflammation and neurodegeneration.
Effets Biochimiques Et Physiologiques
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess various biochemical and physiological effects. In vitro studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses antioxidant and anti-inflammatory properties. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been shown to inhibit the formation of amyloid-beta plaques, which are associated with Alzheimer's disease. In vivo studies have shown that 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one possesses neuroprotective effects and can improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one in lab experiments include its ease of synthesis, low toxicity, and potential applications in various fields. However, the limitations of using 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one include its low solubility in water and its instability at high temperatures.
Orientations Futures
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has potential applications in various fields, and future research can focus on exploring its potential use in drug development, material science, and organic chemistry. Future research can also focus on understanding the mechanism of action of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one and its potential use in the treatment of neurodegenerative diseases. Additionally, research can focus on developing new synthesis methods for 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one that are more efficient and environmentally friendly.
Méthodes De Synthèse
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one can be synthesized through various methods, including the reaction of cyclopentadiene with formaldehyde in the presence of a catalyst. Another method involves the reaction of 2,4-pentanedione with formaldehyde in the presence of a base. The synthesis of 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one is a complex process that requires careful control of reaction conditions.
Applications De Recherche Scientifique
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been extensively studied for its potential applications in different fields, including medicine, material science, and organic chemistry. In medicine, 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has been shown to possess anti-inflammatory and antioxidant properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one has also been used in material science as a precursor for the synthesis of various organic compounds.
Propriétés
Numéro CAS |
133886-37-0 |
|---|---|
Nom du produit |
2,4-Bis(hydroxymethyl)cyclopent-2-en-1-one |
Formule moléculaire |
C7H10O3 |
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
2,4-bis(hydroxymethyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C7H10O3/c8-3-5-1-6(4-9)7(10)2-5/h1,5,8-9H,2-4H2 |
Clé InChI |
AFHQRVBPMMRRBH-UHFFFAOYSA-N |
SMILES |
C1C(C=C(C1=O)CO)CO |
SMILES canonique |
C1C(C=C(C1=O)CO)CO |
Synonymes |
2-Cyclopenten-1-one, 2,4-bis(hydroxymethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



